

# Unveiling Transcriptional Landscapes: RNA Sequencing to Study Gene Expression Changes Induced by Brequinar

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Brequinar |           |
| Cat. No.:            | B15605045 | Get Quote |

**Application Note & Protocol** 

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Brequinar** is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] By impeding DHODH, **Brequinar** depletes the intracellular pool of pyrimidines, essential building blocks for DNA and RNA synthesis, thereby arresting cell growth and proliferation.[2] This mechanism of action makes **Brequinar** a subject of interest for its anticancer, immunosuppressive, and antiviral properties.[3] RNA sequencing (RNA-seq) is a powerful tool to elucidate the global transcriptomic changes induced by **Brequinar**, offering insights into its molecular mechanisms and identifying potential biomarkers of response. This document provides detailed protocols for utilizing RNA-seq to analyze gene expression alterations in cancer cell lines treated with **Brequinar**.

# Data Presentation: Summary of Expected Gene Expression Changes

Treatment of cancer cells with **Brequinar** is expected to lead to significant alterations in gene expression. Based on published studies, key anticipated changes include the upregulation of genes involved in the antigen presentation pathway and interferon signaling. The following tables summarize the expected differentially expressed genes based on the analysis of publicly







available RNA-seq data (GEO accession: GSE248686) from A549 lung cancer cells treated with **Brequinar** for 72 hours.

Table 1: Top 10 Upregulated Genes in A549 Cells Treated with **Brequinar** 



| Gene Symbol | Gene Name                                                       | Log2 Fold Change | Adjusted p-value |
|-------------|-----------------------------------------------------------------|------------------|------------------|
| HLA-DRA     | Major<br>histocompatibility<br>complex, class II, DR<br>alpha   | 5.8              | < 0.001          |
| HLA-DPA1    | Major<br>histocompatibility<br>complex, class II, DP<br>alpha 1 | 5.5              | < 0.001          |
| CIITA       | Class II major<br>histocompatibility<br>complex transactivator  | 5.2              | < 0.001          |
| IFI6        | Interferon alpha inducible protein 6                            | 4.9              | < 0.001          |
| ISG15       | ISG15 ubiquitin-like<br>modifier                                | 4.7              | < 0.001          |
| OAS1        | 2'-5'-oligoadenylate<br>synthetase 1                            | 4.5              | < 0.001          |
| STAT1       | Signal transducer and activator of transcription 1              | 4.3              | < 0.001          |
| IRF7        | Interferon regulatory factor 7                                  | 4.1              | < 0.001          |
| CXCL10      | C-X-C motif<br>chemokine ligand 10                              | 3.9              | < 0.001          |
| TAP1        | Transporter 1, ATP binding cassette subfamily B member          | 3.7              | < 0.001          |

Table 2: Top 10 Downregulated Genes in A549 Cells Treated with **Brequinar** 



| Gene Symbol | Gene Name                                                | Log2 Fold Change | Adjusted p-value |
|-------------|----------------------------------------------------------|------------------|------------------|
| MYC         | MYC proto-oncogene,<br>bHLH transcription<br>factor      | -3.5             | < 0.001          |
| E2F1        | E2F transcription factor 1                               | -3.2             | < 0.001          |
| CDK1        | Cyclin dependent<br>kinase 1                             | -3.0             | < 0.001          |
| CCNE1       | Cyclin E1                                                | -2.8             | < 0.001          |
| PCNA        | Proliferating cell nuclear antigen                       | -2.6             | < 0.001          |
| RRM2        | Ribonucleotide<br>reductase regulatory<br>subunit M2     | -2.4             | < 0.001          |
| TOP2A       | Topoisomerase (DNA)<br>II alpha                          | -2.2             | < 0.001          |
| MCM2        | Minichromosome<br>maintenance complex<br>component 2     | -2.0             | < 0.001          |
| GINS2       | GINS complex subunit                                     | -1.8             | < 0.001          |
| BUB1        | BUB1 mitotic<br>checkpoint<br>serine/threonine<br>kinase | -1.6             | < 0.001          |

# **Mandatory Visualizations**





Click to download full resolution via product page

Brequinar's Mechanism of Action.





Click to download full resolution via product page

Experimental Workflow for RNA-seq Analysis.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 3. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling Transcriptional Landscapes: RNA Sequencing to Study Gene Expression Changes Induced by Brequinar]. BenchChem, [2025]. [Online



PDF]. Available at: [https://www.benchchem.com/product/b15605045#rna-sequencing-to-study-gene-expression-changes-from-brequinar]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com